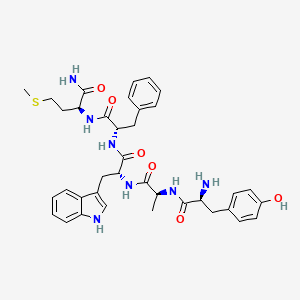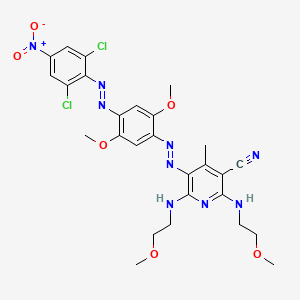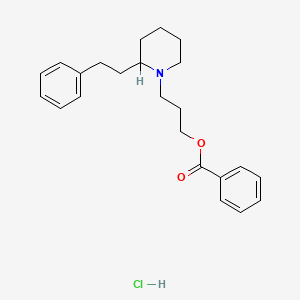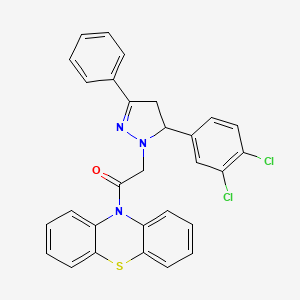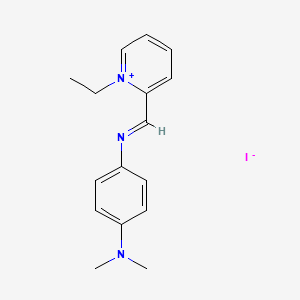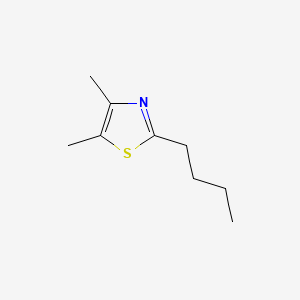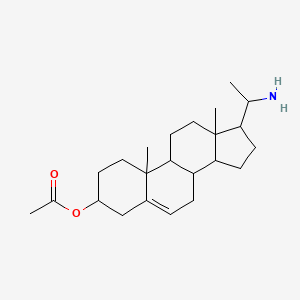
20-Aminopregn-5-en-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Aminopregn-5-en-3-yl acetate is a chemical compound with the molecular formula C23H37NO2. It is a derivative of the pregnane steroid family, characterized by its unique structure that includes an amino group at the 20th position and an acetate group at the 3rd position. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20-Aminopregn-5-en-3-yl acetate typically involves the modification of pregnane derivatives. One common method includes the acetylation of 20-aminopregn-5-en-3-ol using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective formation of the acetate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 20-Aminopregn-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetate group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 20-oxopregn-5-en-3-yl acetate, while reduction can produce 20-aminopregn-5-en-3-ol .
Applications De Recherche Scientifique
20-Aminopregn-5-en-3-yl acetate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various steroid derivatives.
Biology: The compound is used in studies related to steroid metabolism and hormone regulation.
Medicine: Research explores its potential therapeutic effects, particularly in hormone-related disorders.
Industry: It is utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical synthesis
Mécanisme D'action
The mechanism of action of 20-Aminopregn-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. It is believed to modulate steroid hormone receptors, influencing gene expression and cellular functions. The compound may also inhibit certain enzymes involved in steroid biosynthesis, thereby affecting hormone levels and activity .
Comparaison Avec Des Composés Similaires
- 20-Oxopregn-5-en-3-yl acetate
- 20-Hydroxy-pregn-5-en-3-yl acetate
- 20-Methylpregn-5-en-3-yl acetate
Comparison: Compared to these similar compounds, 20-Aminopregn-5-en-3-yl acetate is unique due to the presence of the amino group at the 20th position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific research applications .
Propriétés
Numéro CAS |
75227-59-7 |
|---|---|
Formule moléculaire |
C23H37NO2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
[17-(1-aminoethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H37NO2/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,14,17-21H,6-13,24H2,1-4H3 |
Clé InChI |
SYGYUPQRRFLXHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




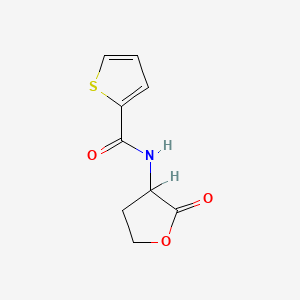
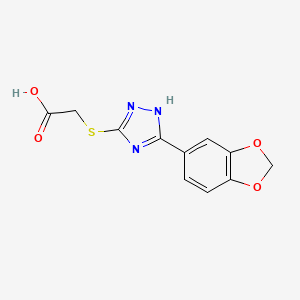
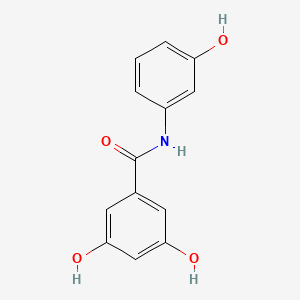
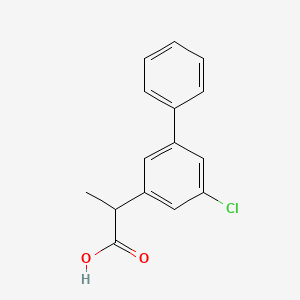
![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)
